3-(2-Formyl-6-methoxyphenoxy)propanenitrile
Description
Systematic IUPAC Nomenclature and Structure Elucidation
The IUPAC name 3-(2-formyl-6-methoxyphenoxy)propanenitrile derives from its molecular structure, which consists of a benzene ring substituted with a formyl group (-CHO) at position 2 and a methoxy group (-OCH₃) at position 6. A propanenitrile chain (-CH₂-CH₂-CN) is attached via an ether linkage at position 1 of the ring (Figure 1).
The numbering of the benzene ring follows the lowest locant rule, prioritizing the formyl group (higher functional group precedence) at position 2 and the methoxy group at position 6. The propanenitrile substituent is designated as a propyl chain terminating in a nitrile group, with the ether oxygen bridging the aromatic ring and the aliphatic chain.
Structural Features :
- Aromatic Core : A benzene ring with substituents at positions 2 and 6.
- Functional Groups :
- Formyl (-CHO) at position 2.
- Methoxy (-OCH₃) at position 6.
- Propanenitrile (-O-CH₂-CH₂-CN) at position 1.
The stereochemistry of the molecule is planar due to the aromatic ring, and no chiral centers are present in the structure.
Alternative Chemical Designations and Registry Numbers
While the compound’s exact registry numbers are not explicitly listed in the provided data, structural analogs and related nitriles offer insights into potential identifiers:
Similar compounds, such as 4-(2-formyl-6-methoxyphenoxy)butanenitrile (CAS 928712-02-1), share structural motifs but differ in chain length. The absence of explicit data for the target compound underscores the need for further experimental characterization.
Molecular Formula and Structural Isomerism Considerations
The molecular formula of 3-(2-formyl-6-methoxyphenoxy)propanenitrile is C₁₁H₁₁NO₃ , calculated as follows:
- Benzene ring : 6 carbons.
- Formyl group : 1 carbon, 1 oxygen.
- Methoxy group : 1 carbon, 1 oxygen.
- Propanenitrile chain : 3 carbons, 1 nitrogen.
- Ether oxygen : 1 oxygen.
Table 1. Molecular Formula Breakdown
| Component | Atoms |
|---|---|
| Benzene ring | C₆H₅ |
| Formyl (-CHO) | CHO |
| Methoxy (-OCH₃) | OCH₃ |
| Propanenitrile (-O-CH₂-CH₂-CN) | OCH₂CH₂CN |
| Total | C₁₁H₁₁NO₃ |
Structural Isomerism :
- Positional Isomerism : Variations in substituent positions on the benzene ring (e.g., 3-formyl-5-methoxy vs. 2-formyl-6-methoxy) would alter the IUPAC name and properties.
- Chain Length Isomerism : Substituting the propanenitrile chain with butanenitrile (as in CAS 928712-02-1) modifies physical properties like boiling points and solubility.
- Functional Group Isomerism : Replacing the nitrile group with an amine or carboxyl group would yield distinct compounds (e.g., propanamine derivatives).
The rigidity of the aromatic ring limits conformational isomerism, but rotational freedom exists in the propanenitrile chain, potentially influencing reactivity in synthetic applications.
Properties
Molecular Formula |
C11H11NO3 |
|---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
3-(2-formyl-6-methoxyphenoxy)propanenitrile |
InChI |
InChI=1S/C11H11NO3/c1-14-10-5-2-4-9(8-13)11(10)15-7-3-6-12/h2,4-5,8H,3,7H2,1H3 |
InChI Key |
QDOWUFUMCWXKAW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OCCC#N)C=O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-(2-Formyl-6-methoxyphenoxy)propanenitrile typically involves the reaction of 2-formyl-6-methoxyphenol with 3-bromopropanenitrile under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Chemical Reactions Analysis
3-(2-Formyl-6-methoxyphenoxy)propanenitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
The compound 3-(2-Formyl-6-methoxyphenoxy)propanenitrile has garnered attention in various scientific research applications due to its unique structural features and functional groups. This detailed article explores its applications across different fields, particularly in medicinal chemistry, organic synthesis, and potential biological activities.
Synthesis of Bioactive Compounds
One of the primary applications of 3-(2-Formyl-6-methoxyphenoxy)propanenitrile is as an intermediate in the synthesis of various bioactive compounds. Its structural features allow for diverse chemical modifications, which can lead to the development of new pharmaceuticals with enhanced efficacy and reduced side effects. For instance, compounds derived from this nitrile have shown promise in inhibiting specific biological pathways involved in disease processes.
Anticancer Activity
Recent studies have indicated that derivatives of 3-(2-Formyl-6-methoxyphenoxy)propanenitrile exhibit significant anticancer activity. In vitro evaluations using human tumor cell lines have demonstrated that these compounds can inhibit cell growth effectively. The National Cancer Institute's Developmental Therapeutics Program has assessed several related compounds, showcasing their potential as anticancer agents with favorable drug-like properties .
Anti-inflammatory Properties
Research has also highlighted the potential anti-inflammatory properties of this compound and its derivatives. By inhibiting the formation of prostaglandins, which are mediators of inflammation, these compounds may offer therapeutic benefits for conditions characterized by chronic inflammation .
Versatile Synthetic Precursor
Mechanism of Action
The mechanism of action of 3-(2-Formyl-6-methoxyphenoxy)propanenitrile involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the nitrile group can undergo hydrolysis or reduction. These interactions can affect various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues of Propanenitrile Derivatives
Propanenitrile derivatives vary widely based on substituents attached to the phenoxy or aliphatic chain. Below is a comparative analysis of key compounds:
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formula.
Biological Activity
3-(2-Formyl-6-methoxyphenoxy)propanenitrile is a chemical compound characterized by its unique arrangement of functional groups, including a propanenitrile moiety and a phenolic structure with methoxy and aldehyde functionalities. This structural configuration suggests potential biological activities that merit detailed investigation.
- Molecular Formula : CHNO
- Molecular Weight : Approximately 205.21 g/mol
The compound's synthesis typically involves multiple steps, emphasizing its accessibility for research and industrial applications. The presence of functional groups indicates possible reactivity in biological systems, which is crucial for understanding its pharmacological profiles.
Biological Activity Overview
Research into the biological activity of 3-(2-Formyl-6-methoxyphenoxy)propanenitrile has revealed several potential therapeutic applications. Preliminary studies suggest that this compound may interact with various biological targets, including enzymes and receptors, which could lead to significant therapeutic effects.
- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial in metabolic pathways.
- Receptor Modulation : It might modulate receptor activity, influencing signaling pathways associated with various diseases.
Anticancer Activity
A study assessed the anticancer properties of compounds structurally similar to 3-(2-Formyl-6-methoxyphenoxy)propanenitrile. These compounds demonstrated significant cytotoxic effects against various cancer cell lines. For example:
- Cell Lines Tested : PC-3 (prostate cancer), DU145 (prostate cancer)
- IC50 Values :
- PC-3: 2.226 ± 0.28 µM
- DU145: 1.67 ± 0.18 µM
These findings indicate that structural modifications can enhance the anticancer activity of related compounds, suggesting a potential pathway for developing new anticancer agents based on the core structure of 3-(2-Formyl-6-methoxyphenoxy)propanenitrile .
Anti-inflammatory Properties
Research has also indicated that compounds similar to 3-(2-Formyl-6-methoxyphenoxy)propanenitrile exhibit anti-inflammatory activities by inhibiting the production of pro-inflammatory mediators such as prostaglandin E. This effect was observed in cellular models, highlighting the compound's potential in treating inflammatory diseases .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Notable Features | Biological Activity |
|---|---|---|---|
| 3-(3-Formylphenoxy)propanenitrile | CHN | Lacks methoxy group | Moderate anticancer activity |
| 4-(2-Formylphenyl)butyronitrile | CHN | Longer carbon chain | Anti-inflammatory effects |
| 2-(6-Methoxyphenyl)-propanenitrile | CHN | Similar methoxy group | Significant cytotoxicity |
This table illustrates how variations in structure can influence biological activity, with 3-(2-Formyl-6-methoxyphenoxy)propanenitrile potentially exhibiting enhanced properties due to its unique functional groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
